molecular formula C27H28N2O3S B2714011 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 878063-88-8

2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2714011
CAS No.: 878063-88-8
M. Wt: 460.59
InChI Key: LFYHGQZOBMTWEF-UHFFFAOYSA-N
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Description

2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a mesityl group, an indole moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, the introduction of the sulfonyl group, and the attachment of the mesityl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and sulfonyl-containing molecules, such as:

  • N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
  • N-mesityl-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide

Uniqueness

2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Biological Activity

The compound 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is a sulfonamide derivative characterized by its unique structural features, including an indole ring and a methanesulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include enzyme modulation and receptor interactions.

Chemical Structure

The molecular formula for this compound is C27H28N2O3SC_{27}H_{28}N_2O_3S, with a molecular weight of approximately 460.59 g/mol. The structure consists of:

  • An indole moiety that contributes to its biological activity.
  • A methanesulfonyl group , which enhances its electrophilic character.
  • A trimethylphenyl acetamide component that may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The key mechanisms include:

  • Enzyme Inhibition : The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity.
  • Receptor Modulation : The indole structure can modulate receptor interactions, influencing signal transduction pathways critical in various diseases.

Biological Activities

Research indicates that compounds similar to this one exhibit a range of biological activities, including:

  • Anticancer Activity : Indole derivatives have been studied for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Antimicrobial Effects : Some sulfonamide derivatives show promise as antimicrobial agents against various pathogens.
  • Anti-inflammatory Properties : These compounds may also exhibit anti-inflammatory effects by modulating immune responses.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Anticancer Activity :
    • A study on indole-based compounds demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. The presence of the methanesulfonyl group was crucial for enhancing cytotoxicity against specific cancer cell lines.
  • Antimicrobial Efficacy :
    • Research showed that sulfonamide derivatives could effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
  • Anti-inflammatory Mechanisms :
    • In vitro studies indicated that certain indole derivatives could reduce pro-inflammatory cytokine production in macrophages, highlighting their potential in managing inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
2-{3-[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl}-N-(4-methylphenyl)acetamideIndole core with trifluoromethyl groupAnticancer
2-{3-[3-bromophenyl]methanesulfonyl}-1H-indol-1-yl}-N-(4-methylphenyl)acetamideIndole core with bromine substitutionAntimicrobial
2-{3-[4-chlorophenyl]methanesulfonyl}-1H-indol-1-yl}-N-(2-methylpropyl)acetamideIndole core with chlorine substitutionAnti-inflammatory

Properties

IUPAC Name

2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3S/c1-18-9-11-22(12-10-18)17-33(31,32)25-15-29(24-8-6-5-7-23(24)25)16-26(30)28-27-20(3)13-19(2)14-21(27)4/h5-15H,16-17H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYHGQZOBMTWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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